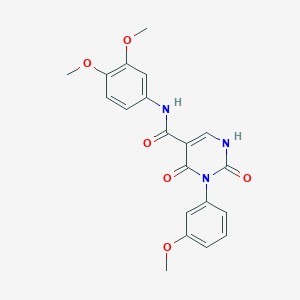
N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H19N3O6 and its molecular weight is 397.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound may exhibit various pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is C19H20N2O5, with a molecular weight of approximately 356.37 g/mol. The structure contains two methoxy groups on the phenyl rings, which are hypothesized to enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O5 |
| Molecular Weight | 356.37 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research has shown that pyrimidine derivatives possess significant antimicrobial properties. Specifically, compounds similar to this compound have been evaluated for their effectiveness against various bacteria and fungi.
- Case Study : A study by Nagaraj and Reddy (2008) demonstrated that pyrimidine derivatives exhibited potent activity against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus due to the presence of methoxy groups .
Antitumor Activity
Pyrimidine derivatives have also been investigated for their antitumor properties. The structure-activity relationship (SAR) indicates that modifications in the pyrimidine ring can lead to enhanced cytotoxic effects against cancer cells.
- Research Findings : A series of tetrahydropyrimidines were synthesized and evaluated for their cytotoxicity against various human tumor cell lines. Compounds with similar structural features showed significant inhibition of cell proliferation in HepG2 and MCF-7 cell lines .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrimidines has been documented in several studies. The compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Study Insight : Research indicates that certain pyrimidine derivatives reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in activated macrophages, suggesting their utility in treating inflammatory diseases .
The biological activities of this compound may be attributed to its ability to interact with specific biological targets:
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in microbial metabolism or cancer cell proliferation.
- Cytokine Modulation : It may modulate signaling pathways related to inflammation through the inhibition of pro-inflammatory cytokines.
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6/c1-27-14-6-4-5-13(10-14)23-19(25)15(11-21-20(23)26)18(24)22-12-7-8-16(28-2)17(9-12)29-3/h4-11H,1-3H3,(H,21,26)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBNIOGEDCCWSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=CC=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














